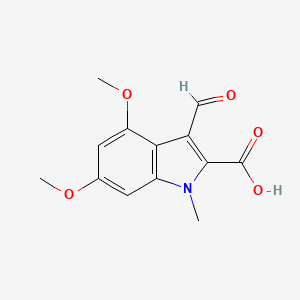
3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid” is a chemical compound with the molecular formula C12H11NO5 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid” can be represented by the InChI code: 1S/C12H11NO5/c1-17-6-3-8-10 (9 (4-6)18-2)7 (5-14)11 (13-8)12 (15)16/h3-5,13H,1-2H3, (H,15,16) .Physical And Chemical Properties Analysis
“3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid” is a powder at room temperature . It has a molecular weight of 249.22 .Wissenschaftliche Forschungsanwendungen
Carboxylic Acids in Biocatalyst Inhibition and Fermentation
Carboxylic acids are crucial in biotechnology, especially regarding their role as fermentation products and biocatalyst inhibitors. For example, understanding the inhibitory effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae is essential for developing strategies to enhance microbial tolerance and fermentation efficiency. Such insights are pivotal in producing bio-renewable chemicals, demonstrating the dual role of carboxylic acids as both valuable products and challenges in microbial fermentation processes (Jarboe et al., 2013).
Carboxylic Acids in Metal Corrosion and Preservation
The review on organic acid vapors and their effect on copper corrosion highlights the environmental and industrial significance of carboxylic acids. Low molecular weight carboxylic acids, such as formic and acetic acids, play a role in atmospheric chemistry and are implicated in the corrosion processes of metals. This research area underscores the broader implications of carboxylic acids beyond their biochemical roles, extending to environmental sciences and materials engineering (Bastidas & La Iglesia, 2007).
Carboxylic Acids in Antioxidant and Antimicrobial Activities
Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant and antimicrobial effects. A study comparing the effects of structural differences among selected carboxylic acids on their biological activities emphasizes the importance of understanding the molecular basis of these properties. Such research contributes to the development of natural compound-based therapies and products, showcasing the versatility and potential of carboxylic acids in pharmaceutical and nutraceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acids in Environmental Remediation
The detoxification of chromium(VI) to chromium(III) mediated by carboxylic acids represents an essential area of research in environmental science. Carboxylic acids, due to their ubiquity and benign nature, play a critical role in the remediation of Cr(VI)-contaminated waters and sites. This area of research highlights the application of carboxylic acids in addressing environmental pollution and toxicity, further demonstrating the broad applicability of these compounds in scientific research (Jiang et al., 2019).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
As for future directions, more research is needed to fully understand the properties and potential applications of “3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid”. Given the importance of indole derivatives in medicinal chemistry and drug discovery, this compound could be a subject of interest for future studies .
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that carboxylic acid derivatives, like this compound, can react with dmtmm to form an active ester . This ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Indole derivatives are known to show various biologically vital properties . They are involved in a wide range of biological processes and have been the subject of numerous studies for their potential therapeutic applications .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Eigenschaften
IUPAC Name |
3-formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-9-4-7(18-2)5-10(19-3)11(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYFCXPTDMSCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)OC)C(=C1C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4,6-dimethoxy-1-methylindole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

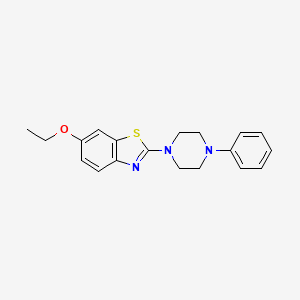
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)
![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
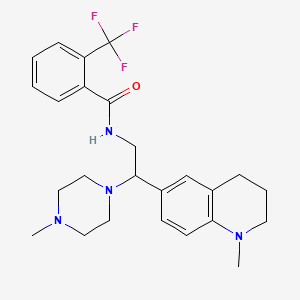
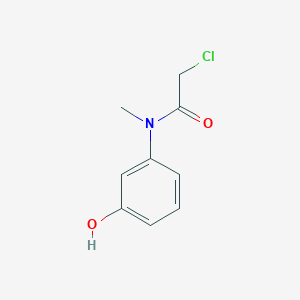
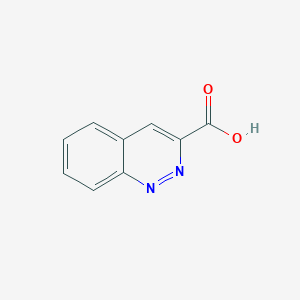
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2893606.png)
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)


![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)